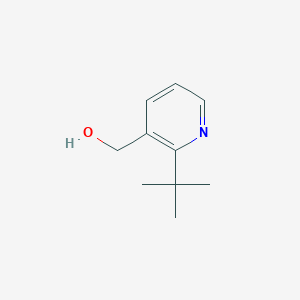

(2-Tert-butyl-3-pyridyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2-tert-butylpyridin-3-yl)methanol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-6,12H,7H2,1-3H3 |

InChI Key |

XYLHGTYMSLBUNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 3 Pyridyl Methanol and Its Precursors

Nucleophilic Addition to Pyridine-3-carbaldehyde Derivatives

Nucleophilic addition reactions to the carbonyl group of pyridine-3-carbaldehyde derivatives are a cornerstone for generating the desired alcohol. masterorganicchemistry.com This involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that, upon workup, yields the alcohol. masterorganicchemistry.comyoutube.com

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles capable of adding alkyl or aryl groups to carbonyls. pressbooks.pubdalalinstitute.com In the context of synthesizing analogs of (2-Tert-butyl-3-pyridyl)methanol, these reagents would react with a suitably substituted pyridine-3-carbaldehyde.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This forms a new carbon-carbon bond and results in an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

The choice between a Grignard or an organolithium reagent can be influenced by factors such as reactivity and the presence of other functional groups. Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com It is crucial that the reaction is conducted under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will react with water. libretexts.orgchemguide.co.uk

| Reagent Type | General Formula | Key Characteristics | Product with Aldehyde |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | Moderately reactive, requires ether solvent for stabilization. libretexts.orgchemguide.co.uk | Secondary Alcohol openstax.org |

| Organolithium Reagent | R-Li | Highly reactive, can be used as a strong base. libretexts.orgmasterorganicchemistry.com | Secondary Alcohol masterorganicchemistry.com |

This table provides a general overview of organometallic reagents used in carbonyl additions.

Reduction of Carbonyl Precursors

A more direct route to this compound involves the reduction of a carbonyl compound at the 3-position of the 2-tert-butylpyridine (B1266198) ring.

The most straightforward synthesis of this compound is through the reduction of its corresponding aldehyde, 2-tert-butyl-3-pyridinecarboxaldehyde. This transformation can be achieved using a variety of reducing agents.

Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107), followed by a careful aqueous workup.

The synthesis of the precursor, 2-tert-butyl-3-pyridinecarboxaldehyde, can be accomplished through various methods. One potential route involves the oxidation of 2-tert-butyl-3-methylpyridine. Another approach could be the formylation of a suitable 2-tert-butylpyridine derivative. The synthesis of related pyridine-3-carboxaldehydes has been achieved by methods such as the hydrogenation of 3-cyanopyridine (B1664610) or the oxidation of 3-picoline. chemicalbook.com

| Reducing Agent | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Mild, selective for aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces a wide range of carbonyls. youtube.com |

This table summarizes common reducing agents for the conversion of aldehydes to alcohols.

For the synthesis of analogues where an alkyl or aryl group is attached to the carbinol carbon, the corresponding 2-tert-butyl-3-pyridyl ketone would be the precursor. The reduction of such a ketone would also yield a secondary alcohol. The same reducing agents mentioned for aldehydes, NaBH₄ and LiAlH₄, are effective for the reduction of ketones to secondary alcohols. khanacademy.org

Decarboxylation Reactions Involving Pyridyl Carboxylic Acids (e.g., Hammick Reaction analogues)

The Hammick reaction is a classic method for generating pyridyl-carbinols through the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound. wikipedia.orgencyclo.co.ukyoutube.com The reaction proceeds through the formation of a key azomethine ylide intermediate after the loss of carbon dioxide. unit.no This reactive species is then trapped by an aldehyde or ketone to yield the corresponding alcohol. wikipedia.org

The mechanism involves the initial decarboxylation of an α-picolinic acid upon heating to form what is known as the 'Hammick Intermediate'. wikipedia.org This intermediate, now believed to be a carbene, undergoes nucleophilic attack on a present carbonyl compound, followed by intramolecular proton transfer to give the final 2-pyridyl-carbinol product. wikipedia.org

Table 1: Key Features of the Hammick Reaction

| Feature | Description | Reference |

|---|---|---|

| Substrate | α-Picolinic acid or its derivatives (e.g., quinolinic acids). | wikipedia.org |

| Reagent | A carbonyl compound (aldehyde or ketone). | wikipedia.orgunit.no |

| Key Intermediate | Azomethine ylide / Carbene. | wikipedia.orgunit.no |

| Product | 2-Pyridyl-carbinol. | wikipedia.org |

| Limitation | The scope is effectively limited to acids where the carboxyl group is at the α-position (C-2) relative to the pyridine (B92270) nitrogen. wikipedia.org |

This inherent regioselectivity presents a significant challenge for the synthesis of this compound. A hypothetical precursor like 2-tert-butylnicotinic acid (carboxyl group at C-3) would not be a suitable substrate for a traditional Hammick reaction, as decarboxylation is favored at the C-2 position due to the stabilizing effect of the nitrogen atom on the intermediate. wikipedia.orgstackexchange.com While decarboxylation at other positions has been reported, yields are typically low. wikipedia.org

Metal-mediated or Catalytic Routes (e.g., from cyanopyridines and ketones/aldehydes)

A more viable and controllable route to this compound involves the transformation of a cyanopyridine precursor. The synthesis of 3-pyridinemethanol (B1662793) from 3-cyanopyridine serves as a strong template for this approach. chemicalbook.com This process typically involves two main steps:

Reduction of the Nitrile: The cyano group of a precursor, such as 2-tert-butyl-3-cyanopyridine, is reduced to an aminomethyl group. This can be achieved through catalytic hydrogenation, for instance, using a palladium-on-carbon catalyst in a hydrogen atmosphere. chemicalbook.com

Conversion of the Amine to an Alcohol: The resulting aminomethylpyridine is then converted to the desired pyridylmethanol. A common method for this transformation is diazotization with a reagent like sodium nitrite (B80452) in an acidic aqueous solution, or with ethyl nitrite, followed by hydrolysis of the unstable diazonium salt to yield the alcohol. chemicalbook.com

This pathway offers excellent regiochemical control, as the final position of the hydroxyl group is determined by the location of the cyano group in the starting material.

Furthermore, multi-component reactions catalyzed by various agents are widely used to produce functionalized 2-amino-3-cyanopyridines. tandfonline.commdpi.comresearchgate.net These methods combine aldehydes, malononitrile, ketones, and an ammonia (B1221849) source to construct the pyridine ring, offering a convergent route to highly substituted cyanopyridine intermediates that could potentially be converted to the target methanol. mdpi.comresearchgate.net

Synthesis of Key Pyridine Building Blocks Incorporating the Tert-butyl Group at the 2-Position

The synthesis of the core structure, 2-tert-butylpyridine, is a critical prerequisite for the subsequent functionalization to the target alcohol.

Methods for Direct Tert-butylation of Pyridine Systems

Directly attaching a tert-butyl group to the pyridine ring can be accomplished using organometallic reagents. The reaction of pyridine with tert-butyllithium (B1211817) is a known method for preparing 2,6-di-tert-butylpyridine. wikipedia.org This reaction is analogous to the Chichibabin reaction, where a powerful nucleophile attacks the electron-deficient pyridine ring.

However, controlling the regioselectivity of this reaction on a monosubstituted pyridine can be challenging. For a precursor like 3-cyanopyridine, direct tert-butylation would likely lead to a mixture of products, with substitution occurring at both the C-2 and C-6 positions, flanking the ring nitrogen. The steric hindrance and electronic effects of the existing substituent would influence the ratio of these isomers. The bulky tert-butyl group generally favors addition at the less hindered position.

Cyclization Reactions Leading to Substituted Pyridines

An alternative to direct substitution is the construction of the pyridine ring with the tert-butyl group already incorporated. Various pyridine synthesis methodologies, such as the Bohlmann-Rahtz pyridine synthesis, allow for the creation of polysubstituted pyridines from acyclic precursors. core.ac.uk

The Bohlmann-Rahtz reaction involves the condensation of an enamine with an alkynone. By choosing appropriate starting materials, one could construct the desired 2-tert-butyl-substituted pyridine ring. For example, a 1,3-dicarbonyl compound could be condensed with ammonia and an alkynone that contains a tert-butyl group. This method offers a high degree of control over the substitution pattern of the resulting pyridine, including the placement of the tert-butyl group at the C-2 position. core.ac.uk

Chemo- and Regioselectivity in Synthesis

Achieving the desired substitution pattern, specifically the placement of the hydroxyl group at the C-3 position of a 2-tert-butylpyridine, is the central challenge in synthesizing the target molecule.

Control of Hydroxyl Group Position

The most effective strategy for ensuring the correct regiochemistry of the final product is to use a precursor where the C-3 position is already functionalized with a group that can be readily converted to a hydroxymethyl group. As discussed previously, 2-tert-butyl-3-cyanopyridine is an ideal intermediate. The synthetic route starting from this compound—involving nitrile reduction followed by diazotization and hydrolysis—unequivocally places the methanol group at the C-3 position. chemicalbook.com The position of the functional group is pre-determined and locked in by the structure of the starting material.

This contrasts with methods that attempt to directly functionalize the 2-tert-butylpyridine ring. Direct C-H functionalization reactions on pyridines often face significant regioselectivity challenges. For 3-substituted pyridines, controlling functionalization between the C-2, C-4, and C-6 positions is a well-known problem in pyridine chemistry. acs.orgorganic-chemistry.org While methods using blocking groups or specific catalysts have been developed to direct alkylation or halogenation to a particular site, organic-chemistry.orgdigitellinc.com direct and selective hydroxymethylation of the C-3 position on a 2-tert-butylpyridine would be a formidable synthetic obstacle. Therefore, a strategy based on a pre-functionalized intermediate offers a more reliable and predictable pathway to this compound.

Table 2: Comparison of Synthetic Strategies for Regiocontrol

| Strategy | Description | Advantage | Disadvantage |

|---|---|---|---|

| From 2-tert-butyl-3-cyanopyridine | Reduction of nitrile to amine, then diazotization/hydrolysis to alcohol. chemicalbook.com | Unambiguous regiochemical outcome. | Requires synthesis of the specific cyanopyridine precursor. |

| Hammick Reaction Analogue | Decarboxylation of a hypothetical 2-tert-butylnicotinic acid. | One-pot transformation. | Not suitable; reaction is selective for the C-2 position. wikipedia.org |

| Direct C-H Functionalization | Direct introduction of a CH₂OH group onto 2-tert-butylpyridine. | Atom economical. | Extremely poor regioselectivity for the C-3 position. |

Challenges in Selective Functionalization of the Pyridine Ring

The selective introduction of substituents at the C3 position of a 2-substituted pyridine, such as in the synthesis of this compound, is a formidable task in synthetic organic chemistry. The intrinsic electronic properties of the pyridine ring, characterized by its electron-deficient nature due to the electronegative nitrogen atom, render it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The positions ortho (C2, C6) and para (C4) to the nitrogen are electronically deactivated, making direct functionalization at these sites difficult, while the meta positions (C3, C5) are even more challenging to access selectively. mdpi.comgoogle.com

The presence of a bulky tert-butyl group at the C2 position introduces further complexities, primarily through steric hindrance and electronic effects. These factors profoundly influence the regioselectivity of subsequent functionalization steps aimed at introducing a methanol group or its precursor at the C3 position.

Steric Hindrance: The tert-butyl group is characterized by its considerable size and bulkiness, which creates significant steric hindrance around the C2 and C3 positions of the pyridine ring. acs.org This steric congestion can impede the approach of reagents, particularly bulky ones, to the C3 position. In reactions such as directed ortho-metalation (DoM), where a directing group guides a metalating agent to an adjacent position, the steric bulk of the tert-butyl group can disfavor or even prevent the formation of the desired C3-lithiated intermediate. google.com

Competition between C3 and C6/C5 Positions: In a 2-substituted pyridine, the primary sites for deprotonation or nucleophilic attack are the C3 and C6 positions. For a 3-substituted pyridine, the C2 and C4 positions are the most likely targets for functionalization. The challenge in synthesizing this compound lies in selectively functionalizing the C3 position in the presence of the C2-tert-butyl group, and then introducing the methanol group at C3 without affecting other positions.

A common and powerful strategy for the regioselective functionalization of pyridines is Directed ortho-Metalation (DoM) . mdpi.comgoogle.comgoogle.comchemicalbook.com This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. chemicalbook.com However, for the synthesis of this compound, the tert-butyl group itself is not a strong DMG. Therefore, to achieve C3-functionalization, one would typically start with a 2-tert-butylpyridine and attempt to metalate the C3 position. The steric hindrance from the tert-butyl group would likely make this a low-yielding process.

An alternative DoM approach would involve starting with a 3-substituted pyridine bearing a potent DMG and then introducing the tert-butyl group at the C2 position. However, the introduction of a bulky tert-butyl group via standard methods like Friedel-Crafts alkylation is often not feasible on a pyridine ring.

Given these challenges, the synthesis of this compound would likely proceed through a multi-step sequence involving the construction of a pre-functionalized pyridine ring or through the use of advanced C-H functionalization techniques. A plausible route involves the synthesis of a precursor such as 2-tert-butyl-3-cyanopyridine or 2-tert-butylnicotinic acid, followed by reduction to the desired alcohol.

The synthesis of these precursors itself highlights the challenges of C3 functionalization. For instance, the synthesis of 2-tert-butyl-3-cyanopyridine might be approached through a multi-component reaction or by the functionalization of a pre-existing 2-tert-butylpyridine.

Table 1: Illustrative Challenges in the Functionalization of Pyridine Derivatives

| Precursor/Substrate | Reaction Type | Reagent/Catalyst | Position Functionalized | Observed Challenges and Remarks | Yield (%) | Reference |

| 2-Phenylpyridine | C-H Arylation | [RuCl₂(p-cymene)]₂, AgSbF₆, Ag₂O | C2 (mono-arylation) | High selectivity for mono-arylation over diarylation is challenging to achieve and is highly dependent on the solvent and oxidant used. | ~40 (mono) | acs.org |

| 2-Phenylpyridine | C-H Arylation | [Ru(OAc)₂(p-cymene)], K₂CO₃ | C2 (mono-arylation) | Achieving high selectivity for mono-arylation with certain arylating agents. | up to 95 | acs.org |

| 3-Aminopyridine | Diazotization | t-Butyl nitrite | C3 | Pyridine-3-diazonium salts are more stable than their 2- and 4-isomers, allowing for subsequent reactions. However, the reaction requires careful control of conditions. | Not specified | acs.org |

| Nicotinamide | Dehydration | P₂O₅ | C3 (Nitrile formation) | A classical method for the synthesis of 3-cyanopyridine, a potential precursor. The reaction is vigorous and requires careful handling. | 83-84 | |

| 2-Methyleneglutaronitrile | Halogenation/Cyclization | I₂, Lewis Acid, Base | C3 (Nitrile formation) | A multi-step process to construct the 3-cyanopyridine skeleton. | Not specified | chemicalbook.com |

This table presents illustrative examples of functionalization reactions on pyridine derivatives that highlight the general challenges in achieving regioselectivity, which are applicable to the synthesis of this compound. The yields are as reported in the cited literature for the specific reactions shown and may not be directly transferable.

A promising, albeit less conventional, strategy to overcome the challenge of C3 functionalization is through the use of Zincke imine intermediates . This method involves the ring-opening of the pyridine with an amine, followed by regioselective halogenation of the resulting acyclic intermediate at the position corresponding to C3 of the original pyridine, and subsequent ring-closure. This approach has been shown to be effective for the 3-halogenation of a broad range of pyridines, even those with complex substitution patterns. The resulting 2-tert-butyl-3-halopyridine could then serve as a precursor to this compound via, for example, a Grignard reaction with formaldehyde (B43269) or a metal-catalyzed coupling reaction.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 3 Pyridyl Methanol

Reactions at the Hydroxyl Group

The hydroxyl group is a primary site for various chemical transformations, including esterification, etherification, oxidation, and dehydration.

Esterification and Etherification Mechanisms

(2-Tert-butyl-3-pyridyl)methanol, as a primary alcohol, can undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents.

Esterification: The formation of esters from this compound typically proceeds via nucleophilic acyl substitution. The reaction is commonly catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation and elimination of a water molecule yield the corresponding ester. The bulky tert-butyl group may sterically hinder the approach of very large acylating agents, potentially reducing reaction rates compared to unhindered primary alcohols.

In a related context, pyridyl esters have been noted for their utility in synthesis. For instance, certain pyridyl esters have demonstrated inhibitory activity in biological systems, highlighting the importance of this functional group transformation. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide to form the ether. The choice of base and solvent is crucial to ensure efficient alkoxide formation without promoting side reactions.

Oxidation Pathways and Kinetic Studies

The primary alcohol functionality of this compound can be oxidized to form either the corresponding aldehyde, (2-tert-butyl-3-pyridyl)carbaldehyde, or the carboxylic acid, 2-tert-butylnicotinic acid, depending on the oxidizing agent and reaction conditions.

Metal-Mediated Oxidation: Various transition metal-based reagents are effective for the oxidation of primary alcohols. For example, copper(II) and zinc(II) complexes with specific ligands have been shown to catalyze the aerobic oxidation of primary alcohols. acs.org These reactions often proceed through a mechanism involving the formation of a metal-alkoxide intermediate. A key step in these catalytic cycles is often the abstraction of a hydrogen atom from the α-carbon of the coordinated alcohol, a process that can be confirmed by large kinetic isotope effects. acs.org The oxidation of benzylic alcohols, which are structurally similar to pyridyl methanols, can yield a mixture of aldehydes and methyl esters under certain conditions. rsc.org

Borrowing Hydrogen Processes: The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an efficient and atom-economical approach to alcohol functionalization. In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde can then participate in a subsequent reaction, such as a C-N or C-C bond formation, before the catalyst returns the hydrogen to the newly formed intermediate, regenerating the alcohol functionality at a different position or within a new molecular framework. While specific studies on this compound are not prevalent, this methodology is widely applied to other primary alcohols.

A study on the oxidation of primary alcohols using tert-butyl hypochlorite (B82951) in the presence of pyridine (B92270) and methanol (B129727) showed high yields of methyl esters. researchgate.net The reaction is proposed to proceed through aldehyde and acyl chloride intermediates. rsc.org

Dehydration Reactions and Pyridine Ring Stability

The acid-catalyzed dehydration of this compound would be expected to be a challenging transformation. The formation of a carbocation on the methylene (B1212753) group adjacent to the pyridine ring would be destabilized by the electron-withdrawing nature of the aromatic ring. While the dehydration of tert-butyl alcohol is a well-established process that proceeds through a stable tertiary carbocation, the mechanism for primary alcohols like methanol is different and more complex. rsc.org

Studies on the dehydration of alcohols on solid acid catalysts like silica-alumina indicate that the reaction requires both acidic and basic sites. rsc.org The dehydration of tert-butyl alcohol is particularly sensitive to strong acid sites, following a conventional carbonium ion mechanism. rsc.org For this compound, any dehydration attempt would need to consider the stability of the pyridine ring under the reaction conditions. Strong acidic conditions and high temperatures, which might be required for dehydration, could potentially lead to side reactions involving the pyridine nitrogen, such as protonation or quaternization, which would further deactivate the ring towards electrophilic attack and potentially affect the stability of the entire molecule. A patent describing the dehydration of tertiary butyl alcohol notes that at temperatures of 150°C and above, dimerization and other side reactions can occur. google.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for coordination with metal ions, as well as for alkylation and oxidation reactions.

Coordination Chemistry Studies

The pyridine nitrogen in this compound can act as a Lewis base, coordinating to a wide range of metal centers. The presence of the adjacent hydroxymethyl group introduces the possibility of the molecule acting as a bidentate ligand, coordinating through both the pyridine nitrogen and the hydroxyl oxygen to form a chelate ring. The large tert-butyl group at the 2-position exerts significant steric influence, which can affect the geometry of the resulting metal complexes and the stability of the metal-ligand bond.

The coordination chemistry of pyridyl-alcohol ligands is a broad field of study. For example, various tris(pyrid-2-yl)methanol derivatives have been synthesized and their coordination with divalent transition metals investigated. cardiff.ac.uk Similarly, ligands containing pyrazole (B372694) and pyridine moieties have been shown to form complexes with zinc(II) and other metals, with the coordination geometry being influenced by the substituents on the heterocyclic rings. mdpi.com The steric bulk of substituents, such as tert-butyl groups, on pyrazolyl rings has been explored to understand their influence on the properties of the resulting metal complexes. mdpi.com

The table below summarizes the coordination behavior of some related pyridyl and pyrazolyl ligands with different metal ions.

| Ligand System | Metal Ion(s) | Observed Coordination Features |

| Tris(pyrid-2-yl)methanol derivatives | Divalent transition metals | Formation of various complex topologies depending on ligand structure. cardiff.ac.uk |

| 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zinc(II) | Distorted trigonal pyramidal structures in the solid state. mdpi.com |

| PBP boryl pincer ligands | Co(I), Rh(I), Ir(I) | Formation of five- and four-coordinate complexes with varying dynamic behavior. mdpi.com |

| Bis(1,2,3-triazolyl-pyridine) on a phthalic acid platform | Pd(II) | Selective coordination of the N-3 nitrogen of the inverse triazolyl-pyridine. rsc.org |

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring. The rate of N-alkylation can be influenced by the steric hindrance imposed by the adjacent tert-butyl group.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). umich.edu The resulting N-oxide has a dipolar N-O bond, with a positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de This modification makes the pyridine ring more susceptible to nucleophilic attack, particularly at the C2 and C6 positions, while also providing a handle for further functionalization. Pyridine N-oxides are versatile intermediates in organic synthesis and can act as mild, nucleophilic oxidants themselves. thieme-connect.de The use of pyridine N-oxides has been demonstrated in photochemical decarboxylation reactions, where the nature of the pyridine moiety influences the reaction mechanism. nih.gov

Reactions at the Tert-butyl Group and Pyridine Ring

The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring and the steric hindrance imparted by the tert-butyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). quimicaorganica.orgwikipedia.org

The pyridine ring is significantly less reactive than benzene in electrophilic aromatic substitution (EAS) reactions due to the electronegativity of the nitrogen atom. quimicaorganica.org This nitrogen can also be protonated or interact with Lewis acids, which are often used as catalysts, further deactivating the ring and making direct substitution challenging. wikipedia.org When such reactions do occur, they typically require more drastic conditions and favor substitution at the 3- and 5-positions. quimicaorganica.orgquora.com

In the case of this compound, the ring is substituted at the 2- and 3-positions. The bulky tert-butyl group at the 2-position would sterically hinder attack at that position and potentially influence the accessibility of adjacent positions. Generally, electrophilic substitution on a pyridine ring is difficult to achieve; however, activating the ring, for instance by N-oxidation to a pyridine N-oxide, can facilitate the reaction. wikipedia.org The N-oxide derivative can make the ring more susceptible to electrophilic attack, often directing substitution to the para position. rsc.org

Directed ortho metalation (DoM) is a powerful technique for functionalizing aromatic rings. A directing group guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position, which can then react with an electrophile. For pyridines, this is a common strategy for regioselective substitution. pharmaguideline.com

In this compound, the hydroxymethyl group could potentially serve as a directed metalation group (DMG). However, its acidic proton would react first with the strong base. Therefore, protection of the alcohol, for example, as an ether or silyl (B83357) ether, would be necessary for it to function effectively as a DMG. With the hydroxyl group protected, the bulky tert-butyl group at the C2 position would sterically direct the metalation to the C4 position. This strategy allows for the introduction of various substituents at a specific location on the pyridine ring.

The hydroxymethyl group at the 3-position is a primary site for various side-chain modifications. pearson.com These reactions follow standard organic chemistry principles for primary alcohols. ncert.nic.in

Oxidation: The primary alcohol can be oxidized to form an aldehyde, (2-tert-butyl-3-pyridyl)carbaldehyde, or further to a carboxylic acid, 2-tert-butylnicotinic acid. The choice of oxidizing agent determines the product.

Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides) or etherification with alkyl halides to introduce a wide variety of functional groups.

These modifications are summarized in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Mild Oxidant (e.g., MnO₂) | Aldehyde |

| Oxidation | Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid |

| Esterification | Acyl Halide/Anhydride (B1165640), Base | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

Stereochemical Aspects of Reactions Involving this compound

The carbon atom of the hydroxymethyl group in this compound is a prochiral center. libretexts.orgsinica.edu.tw This means that while the molecule itself is achiral, it can be converted into a chiral molecule in a single step. wikipedia.org This property makes it a valuable substrate for asymmetric synthesis.

Chiral pool synthesis involves using readily available chiral natural products as starting materials. Since this compound is not a naturally occurring chiral compound, it is not directly applicable as a starting material in chiral pool approaches. Instead, it would be a target for synthesis from a chiral precursor if a specific enantiomer were needed.

The generation of chiral pyridines is of significant interest due to their prevalence in medicinal chemistry. nih.gov Asymmetric synthesis offers a direct pathway to enantiomerically enriched this compound or its derivatives.

Several strategies can be employed:

Use of Chiral Auxiliaries: The hydroxyl group can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the auxiliary would yield the enantiomerically pure alcohol.

Asymmetric Catalysis: A more efficient approach involves the use of chiral catalysts. For example, the asymmetric reduction of the corresponding ketone, (2-tert-butylpyridin-3-yl)ketone, using a chiral catalyst could produce one enantiomer of the alcohol preferentially. youtube.com Catalytic systems, such as those using copper complexes with chiral ligands, have been shown to be effective in the asymmetric synthesis of chiral pyridines. nih.govorganic-chemistry.org The enantioselective addition of prochiral radicals to vinylpyridines, mediated by cooperative photoredox and asymmetric catalysis, is another advanced method for producing chiral pyridine derivatives. acs.org

These methods are crucial for accessing optically active compounds, which are often required for pharmaceutical applications. nih.govrsc.org

Applications in Organic Synthesis and Catalysis

(2-Tert-butyl-3-pyridyl)methanol as a Ligand Precursor in Transition Metal Catalysis

The presence of a nitrogen atom within the pyridine (B92270) ring and an adjacent hydroxyl group makes this compound an attractive candidate for modification into a ligand for transition metal complexes. The steric hindrance provided by the tert-butyl group can be instrumental in creating a specific coordination environment around a metal center, which is a critical factor in controlling catalytic activity and selectivity.

Design and Synthesis of Metal Complexes

While specific research detailing the synthesis of metal complexes directly from this compound is not extensively documented in publicly available literature, the general principles of coordination chemistry provide a clear pathway for its use. The hydroxyl group can be deprotonated to form an alkoxide, or it can be further functionalized to introduce other donor atoms, thereby creating bidentate or even tridentate ligands. For instance, oxidation of the methanol (B129727) to an aldehyde or carboxylic acid, or its conversion to an amine or phosphine, would yield a range of P,N, O,N or N,N-coordinating ligands. The reaction of such modified ligands with various transition metal precursors, such as those of iridium, copper, or cadmium, would be expected to form stable metal complexes. nih.govchemrxiv.orgrsc.org The bulky 2-tert-butyl substituent would likely influence the geometry and nuclearity of the resulting complexes, potentially favoring the formation of mononuclear species by preventing bridging interactions. rsc.org

Role in Enantioselective Catalysis

The development of chiral ligands is paramount for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer products. While this compound itself is achiral, it can serve as a precursor to chiral ligands. Introduction of a stereocenter, for example, by enzymatic resolution of a derivative or through asymmetric synthesis of a side chain attached to the pyridyl core, would be a necessary step.

Although direct examples of enantioselective catalysis using ligands derived from this compound are not prominent in the literature, the broader class of pyridyl-containing ligands, such as PyBOX and semicorrins, have demonstrated significant success in a variety of asymmetric transformations, including cyclopropanations and reductions. wikipedia.org The steric bulk of the tert-butyl group in a hypothetical chiral ligand derived from this compound would be expected to play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

Influence on Catalyst Activity and Selectivity

The electronic and steric properties of a ligand are critical determinants of the activity and selectivity of a metal catalyst. The tert-butyl group in this compound-derived ligands would exert a significant steric influence, which can enhance selectivity by controlling the access of substrates to the catalytic center. Furthermore, the electron-donating nature of the alkyl group can modulate the electronic properties of the pyridine ring, thereby affecting the Lewis acidity of the coordinated metal and influencing its catalytic performance. In reactions such as the Henry reaction catalyzed by coordination polymers, the ligand structure has been shown to impact catalyst activity. mdpi.com While specific data for this compound-based catalysts is unavailable, it is reasonable to extrapolate that its unique substitution pattern would offer a distinct handle for tuning catalyst performance.

Use as a Building Block in Complex Molecule Synthesis

The functional groups and the substituted pyridine core of this compound make it a potentially useful starting material for the construction of more elaborate molecular structures, including various heterocyclic and polycyclic aromatic systems.

Scaffold for Heterocyclic Compound Construction

Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, many of which are found in pharmaceuticals and other biologically active molecules. beilstein-journals.orgacs.orgmdpi.com The hydroxymethyl group of this compound can be readily transformed into other functional groups, such as halides or aldehydes, which are versatile handles for cyclization reactions. For instance, conversion to a 3-formyl-2-tert-butylpyridine would open pathways to condensation reactions with various nucleophiles to construct fused heterocyclic systems. While specific examples starting from this compound are not detailed in the literature, the general synthetic strategies for pyridine-based heterocycles are well-established and could be applied. beilstein-journals.orgmdpi.com

Precursor to Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often involves the strategic assembly of smaller aromatic and heterocyclic precursors. youtube.comrsc.org The pyridine ring of this compound could serve as one of the initial rings in the construction of a larger polycyclic system. Methodologies such as cross-coupling reactions or intramolecular cyclizations could be envisioned to build additional rings onto the pyridine scaffold. The tert-butyl group could serve to enhance the solubility of the resulting large, often planar, polycyclic structures, a common challenge in the synthesis and processing of these materials. thieme-connect.com Although direct synthetic routes to polycyclic aromatic systems from this compound are not reported, the principles of PAH synthesis suggest its potential utility in this area. youtube.comclockss.org

Mediator or Reagent in Specific Organic Transformations

Extensive research of scientific literature and chemical databases did not yield specific examples of This compound being utilized as a mediator or reagent in specific organic transformations. While related compounds containing pyridyl and alcohol functionalities are common in organic synthesis, particularly as ligands in catalysis or as key structural motifs in pharmacologically active molecules, the specific applications for this compound remain undocumented in readily accessible literature.

The unique steric and electronic properties conferred by the tert-butyl group at the 2-position and the hydroxymethyl group at the 3-position of the pyridine ring suggest potential for its use in several areas of synthetic chemistry. For instance, pyridyl alcohols are known to act as ligands for transition metals in various catalytic processes. The steric bulk of the tert-butyl group could influence the coordination geometry and reactivity of such a metal complex, potentially leading to high selectivity in certain reactions.

Furthermore, the alcohol moiety could be involved in transformations such as esterification or etherification, or it could be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates in organic synthesis. The pyridine nitrogen also offers a site for N-alkylation or coordination, further expanding its potential utility.

Despite these theoretical possibilities, no concrete, documented examples of This compound acting as a mediator or reagent in specific, named organic transformations have been found. The CAS number for this compound is 2383997-68-8, but searches using this identifier also failed to retrieve relevant reaction data.

Future research may yet uncover specific applications for this compound, but at present, there is a lack of published findings to report on its role as a mediator or reagent in organic synthesis and catalysis.

Derivatives and Analogues of 2 Tert Butyl 3 Pyridyl Methanol: Synthesis and Research Potential

Synthesis of Substituted (2-Tert-butyl-3-pyridyl)methanol Derivatives

The synthesis of the core structure, this compound, and its substituted derivatives can be approached through several strategic pathways, often involving the initial construction of a substituted pyridine (B92270) ring followed by modification of the side chain.

A common route begins with a substituted 3-cyanopyridine (B1664610), such as 2-chloro-3-cyanopyridine. This precursor can undergo nucleophilic substitution to introduce the tert-butyl group at the 2-position. Subsequent hydrolysis of the nitrile group to a carboxylic acid is a critical step. google.com This hydrolysis can be performed under acidic or basic conditions, converting the cyanopyridine into the corresponding nicotinic acid derivative. google.com For instance, the hydrolysis of 3-cyanopyridine with sodium hydroxide (B78521) can yield sodium nicotinate, which can then be acidified. google.com

Once the 2-tert-butyl-nicotinic acid is obtained, the final step is the reduction of the carboxylic acid to the primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). An alternative method involves converting the carboxylic acid to its corresponding aldehyde, which is then reduced. For example, 2-Chloro-3-pyridinecarboxaldehyde can be reduced to (2-Chloro-3-pyridinyl)methanol using sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com This highlights a modular approach where substituents on the ring are established before the final reduction to the carbinol.

Investigations of Isoelectronic and Isosteric Analogues

The exploration of isoelectronic and isosteric analogues of this compound provides valuable insights into structure-activity relationships (SAR). Isosteres are substituents or groups with similar physical or chemical properties, which can lead to similar biological activities.

A key area of investigation involves modifying the position of the substituents on the pyridine ring. For example, in studies on SARS-CoV 3CL protease inhibitors, it was found that moving the substituent from the 3-pyridyl position to the 2- or 4-pyridyl position resulted in a dramatic loss of activity. This suggests that the spatial arrangement defined by the 3-pyridyl scaffold is crucial for biological function in that context.

Another approach to creating isosteric analogues is to alter the substitution pattern. The synthesis of 2,6-di-tert-butylpyridine, a sterically hindered non-nucleophilic base, provides a relevant example of introducing multiple tert-butyl groups onto the pyridine ring. wikipedia.orgorgsyn.org This compound is prepared by reacting tert-butyllithium (B1211817) with pyridine. wikipedia.org A similar strategy could be envisioned to create di-tert-butylated pyridyl carbinols. Furthermore, the development of 2,6-di-tert-butyl-4-methylpyridine (B104953) from pivaloyl chloride and tert-butyl alcohol demonstrates a method for constructing highly substituted pyridine rings that could be adapted to synthesize carbinol analogues. orgsyn.org These highly hindered bases are useful in various organic reactions, such as in the synthesis of vinyl esters and for Friedel-Crafts alkylations under basic conditions. orgsyn.org

Preparation of (2-Tert-butyl-3-pyridyl)methyl Ethers and Esters

The hydroxyl group of this compound is a prime site for derivatization to form ethers and esters, which can act as prodrugs or modulate the compound's physicochemical properties.

Ethers The Williamson ether synthesis is a classic and highly versatile method for preparing ethers from an alcohol. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of a (2-Tert-butyl-3-pyridyl)methyl ether, the parent alcohol would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. masterorganicchemistry.com Due to the SN2 mechanism, this reaction works best with primary alkyl halides to avoid competing elimination reactions that are common with secondary or tertiary halides. masterorganicchemistry.com

Table 1: Williamson Ether Synthesis for a Representative Ether

| Step | Reactants | Product | Notes |

| 1. Deprotonation | This compound, Sodium Hydride (NaH) | Sodium (2-tert-butyl-3-pyridyl)methoxide | The alcohol is converted to its conjugate base, a more potent nucleophile. |

| 2. Nucleophilic Attack | Sodium (2-tert-butyl-3-pyridyl)methoxide, Methyl Iodide (CH₃I) | 3-(Methoxymethyl)-2-tert-butylpyridine | An SN2 reaction forms the C-O bond of the ether. masterorganicchemistry.com |

Esters Esterification of this compound can be achieved through several standard methods. One common approach is the reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Alternatively, tert-butyl esters can be prepared from carboxylic acids. organic-chemistry.org While this would require the oxidation of the parent alcohol to 2-tert-butylnicotinic acid, it opens up a wide range of synthetic possibilities. For instance, treating a carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can directly afford tert-butyl esters. organic-chemistry.org Another method involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a catalyst. The use of tert-butyl esters as protecting groups is widespread in organic synthesis, particularly in peptide chemistry, due to their stability under many conditions and their susceptibility to cleavage under mild acidic conditions. wikipedia.org

Ring-substituted Pyridyl Carbinol Analogues

The synthesis of analogues with different substituents on the pyridine ring allows for the fine-tuning of electronic and steric properties. A variety of methods exist for the synthesis of polysubstituted pyridines which can be adapted to produce a library of carbinol analogues.

One powerful method is the one-pot, three-component cyclocondensation reaction, such as the Bohlmann-Rahtz pyridine synthesis. This approach combines a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone to produce highly substituted pyridines with well-controlled regiochemistry. Another versatile route is the Guareschi-Thorpe condensation, which reacts cyanoacetamide with a 1,3-diketone to yield highly substituted 2-pyridones. These pyridones can then be further functionalized.

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate. mdpi.com This provides a facile route to precursors that can be further elaborated. For example, the nitrile group can be hydrolyzed to a carboxylic acid and then reduced to the carbinol, as described previously. google.com

Investigations into antimalarial agents have led to the synthesis of various substituted 4-pyridyl carbinols, such as α-(dialkylaminomethyl)-2-aryl-6-trifluoromethyl-4-pyridinecarbinols. google.com The synthetic strategies employed, which often start from substituted acetophenones and build the pyridine ring, can be conceptually applied to the synthesis of 3-pyridyl carbinol analogues. google.com These methods demonstrate the modularity of pyridine synthesis, allowing for the introduction of a wide range of functional groups onto the heterocyclic core.

Computational and Theoretical Studies on 2 Tert Butyl 3 Pyridyl Methanol

Electronic Structure and Bonding Analysis

There is currently a lack of published data from computational analyses on the electronic structure and bonding of (2-Tert-butyl-3-pyridyl)methanol. Such studies, often employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's charge distribution, molecular orbital energies (including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the nature of its covalent bonds. This information is fundamental to understanding its chemical behavior.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would map its potential energy surface and identify stable conformers, has not been reported in the scientific literature. The rotational freedom around the C2-C(tert-butyl) and C3-C(methanol) bonds, as well as the orientation of the hydroxyl hydrogen, would be key areas of investigation. Understanding the relative energies of different conformations is crucial for predicting the molecule's predominant shape and how it might interact with other molecules.

Reaction Pathway Elucidation and Transition State Analysis

No computational studies elucidating the reaction pathways and transition states for reactions involving this compound are currently available. Theoretical chemistry could be a powerful tool to model potential reactions, such as the oxidation of the methanol (B129727) group or electrophilic substitution on the pyridine (B92270) ring. Such analyses would involve locating transition state structures and calculating activation energies, providing a deeper understanding of the kinetics and mechanisms of its chemical transformations.

Molecular Interactions and Solvation Effects

The specific molecular interactions of this compound, including its hydrogen bonding capabilities and how it behaves in different solvents, have not been the subject of published computational research. Molecular dynamics simulations or implicit solvent models could predict how the molecule orients itself with solvent molecules and other solutes, which is critical for understanding its behavior in solution.

Quantum Chemical Predictions of Reactivity and Selectivity

Due to the absence of foundational computational work, there are no quantum chemical predictions regarding the reactivity and selectivity of this compound. Such predictive studies would rely on the calculated electronic structure and other molecular properties to forecast how the molecule would behave in various chemical reactions, including identifying the most likely sites for nucleophilic or electrophilic attack.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Tert Butyl 3 Pyridyl Methanol

Elucidation of Molecular Structure using Advanced NMR Spectroscopy (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of (2-Tert-butyl-3-pyridyl)methanol. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group, being chemically equivalent due to rapid rotation, appear as a single, sharp singlet. The protons on the pyridine (B92270) ring and the methylene (B1212753) and hydroxyl groups of the methanol (B129727) substituent exhibit distinct chemical shifts and coupling patterns, which can be used to deduce their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring and between the methylene and hydroxyl protons of the methanol group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in establishing the connectivity between the tert-butyl group, the pyridine ring, and the methanol substituent. For instance, correlations between the tert-butyl protons and the carbons of the pyridine ring would definitively place the tert-butyl group on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY can reveal through-space interactions between the protons of the tert-butyl group and the protons on the pyridine ring, providing further confirmation of the molecule's three-dimensional structure.

The strategic use of these advanced NMR techniques allows for an unambiguous assignment of all proton and carbon signals and a detailed elucidation of the molecular structure of this compound. mdpi.com

Crystallographic Studies (e.g., X-ray Diffraction)

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. The crystal structure of a related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, has been determined, revealing an orthorhombic crystal system. researchgate.net While the specific crystal system for this compound would need to be determined experimentally, the data obtained from X-ray diffraction would provide invaluable information.

Key Information from X-ray Crystallography:

Confirmation of Connectivity: The crystallographic data would unequivocally confirm the bonding arrangement of the atoms, validating the structure determined by NMR spectroscopy.

Molecular Conformation: It would reveal the preferred orientation of the tert-butyl group relative to the pyridine ring and the conformation of the methanol substituent. This includes the rotational position (torsion angles) of these groups.

Intermolecular Interactions: The crystal packing reveals how individual molecules of this compound interact with each other in the solid state. This can include hydrogen bonding involving the hydroxyl group and van der Waals interactions.

The crystallographic data for a similar molecule, tert-butyl 3,6-diiodocarbazole-9-carboxylate, shows the presence of intermolecular π–π interactions. nih.gov Such interactions might also be present in the crystal structure of this compound.

Table of Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.46 |

| b (Å) | 9.80 |

| c (Å) | 11.12 |

| V (ų) | 1030.6 |

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data would need to be obtained through experimental analysis.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The tert-butyl group is known to be a prominent site for fragmentation. A common fragmentation pathway for tert-butyl substituted aromatic compounds involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net Further fragmentation of the pyridine ring and the methanol substituent would produce a unique fingerprint of fragment ions.

Expected Fragmentation Pathways:

Loss of a methyl radical: [M - CH₃]⁺

Loss of the entire tert-butyl group: [M - C₄H₉]⁺

Loss of a hydroxyl radical: [M - OH]⁺

Loss of formaldehyde (B43269): [M - CH₂O]⁺ from the methanol group. sapub.org

The analysis of these fragmentation pathways provides strong corroborating evidence for the proposed structure of this compound.

Table of Expected Mass Spectral Peaks

| m/z | Proposed Fragment |

|---|---|

| [Molecular Weight] | Molecular Ion (M⁺) |

| [M - 15] | [M - CH₃]⁺ |

| [M - 17] | [M - OH]⁺ |

| [M - 30] | [M - CH₂O]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. nist.gov

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the tert-butyl group and the pyridine ring.

C=C and C=N Stretches: The aromatic pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum of this compound would also show bands corresponding to the various vibrational modes of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the tert-butyl group may be more prominent in the Raman spectrum.

Table of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3600 (broad) |

| C-H (sp³) | Stretch | 2850-3000 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=C, C=N | Stretch | 1400-1600 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a GC analysis, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity. A flame ionization detector (FID) is commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. nih.gov In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Different compounds interact with the stationary phase to varying degrees, leading to their separation. A UV detector is often used for the detection of aromatic compounds like this compound. HPLC can be used to separate the target compound from any non-volatile impurities or starting materials.

Both GC and HPLC can be used to monitor the progress of a chemical reaction that produces this compound. By taking samples from the reaction mixture at different time points and analyzing them by GC or HPLC, the consumption of reactants and the formation of the product can be tracked.

Kinetic Analysis Methodologies (e.g., Reaction Progress Kinetic Analysis)

Understanding the kinetics of the formation of this compound is crucial for optimizing its synthesis. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the kinetic parameters of a reaction.

RPKA involves continuously monitoring the concentration of reactants and products over time. This data can be collected using in-situ analytical techniques such as NMR or IR spectroscopy, or by taking and analyzing discrete samples using chromatography (GC or HPLC). By analyzing the reaction progress curves under different initial conditions (e.g., varying reactant concentrations), a detailed kinetic model for the reaction can be developed. This model can provide information about the reaction order, the rate constant, and the activation energy.

For the synthesis of this compound, RPKA could be used to study the effects of temperature, catalyst loading, and solvent on the reaction rate, leading to the development of a more efficient and scalable synthetic process. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine |

| tert-butyl 3,6-diiodocarbazole-9-carboxylate |

Exploration of Mechanistic Biological Activity and Target Identification

Investigation of Molecular Targets and Binding Mechanisms

Research into compounds containing the (tert-butyl)-(3-pyridyl) moiety has identified the 3C-like protease (3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) as a key molecular target. nih.gov This enzyme is a cysteine protease that is essential for the viral life cycle, as it cleaves viral polyproteins into functional proteins required for viral replication. nih.gov

The binding of these inhibitors is non-covalent, and their orientation within the active site of the 3CLpro enzyme has been resolved through X-ray crystallography. nih.gov In a potent analogue, the inhibitor occupies the S₃ to S₁' subpockets of the enzyme. Specifically, the 3-pyridyl group settles into the S₁ subpocket, a critical interaction for anchoring the molecule. The nitrogen atom of the 3-pyridyl ring acts as a hydrogen bond acceptor, engaging with the imidazole (B134444) side chain of His-163 at an interatomic distance of 2.8 Å. nih.gov The tert-butyl group is positioned within the S₃ pocket of the enzyme. nih.gov This detailed understanding of the binding mode provides a clear picture of the molecular recognition between the inhibitor and its enzyme target.

Enzyme Inhibition or Activation Studies at the Molecular Level

Compounds featuring the (2-Tert-butyl-3-pyridyl)methanol structural motif have been investigated as inhibitors of the SARS-CoV 3CLpro enzyme. These molecules function as non-covalent inhibitors, meaning they bind reversibly to the enzyme's active site without forming a permanent chemical bond. nih.gov

The inhibitory potency is highly dependent on the specific stereochemistry of the molecule. For instance, in a study of a closely related analog, N-(tert-butyl)-2-(N-(4-tert-butylanilido))-2-(pyridin-3-yl)acetamide, the (R)-enantiomer, designated 16-(R), was found to be a highly specific and potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 1.7 µM against SARS-CoV 3CLpro. nih.gov The discovery of this potent, single-stereoisomer inhibition underscores the highly specific nature of the interaction at the molecular level. nih.gov In contrast, there is no evidence in the reviewed literature to suggest that this compound or its analogs act as enzyme activators.

Cellular Pathway Modulation Investigations (excluding clinical outcomes)

The primary molecular action of inhibiting the SARS-CoV 3CLpro enzyme is the disruption of the viral replication pathway. The 3CLpro enzyme is responsible for processing viral polyproteins into mature non-structural proteins that assemble to form the replicase-transcriptase complex. By inhibiting this enzyme, compounds containing the this compound scaffold effectively block this crucial proteolytic processing step. nih.gov This inhibition prevents the formation of a functional replication complex, thereby modulating the viral life cycle and halting the production of new viral particles within the host cell. The cellular consequence is a direct interference with the viral replication machinery, independent of and preceding any clinical outcomes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies have provided significant mechanistic insights into the binding of inhibitors containing the (tert-butyl)-(3-pyridyl) scaffold to the SARS-CoV 3CLpro enzyme. These studies highlight the critical role of specific structural features for potent inhibition.

A key finding is the importance of the 3-pyridyl group for occupying the S₁ pocket of the enzyme. nih.gov Attempts to modify this part of the molecule to improve inhibitory activity were largely unsuccessful. Specifically, replacing the 3-pyridyl ring with other five-membered heterocyclic rings did not lead to improved potency. nih.gov This indicates a strong preference for the pyridyl nitrogen at the 3-position for the hydrogen bonding interaction with His-163, which is crucial for anchoring the inhibitor in the active site. nih.gov

Furthermore, the inhibition is highly stereospecific. The (R)-enantiomer of a lead compound was found to be the active inhibitor, demonstrating that a precise three-dimensional arrangement of the substituents is required for effective binding to the enzyme's subsites. nih.gov

Biosynthesis of Metabolites (if applicable) and their Mechanistic Role

As this compound is a synthetic compound, its formation is not governed by biosynthesis. However, its metabolic fate within a biological system is of interest. While direct metabolic studies on this specific molecule are not available in the reviewed literature, predictions can be made based on the metabolism of its core structural components: the tert-butyl group and the pyridine (B92270) ring.

The tert-butyl group present in many drugs is known to be a target for metabolism by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C8. hyphadiscovery.com A common metabolic pathway is the oxidation of one of the methyl groups to form a primary alcohol (hydroxylation). hyphadiscovery.com This resulting hydroxymethyl group can be further oxidized to a carboxylic acid. hyphadiscovery.com In some drugs, these hydroxylated metabolites retain significant biological activity. hyphadiscovery.com

The pyridine ring itself can also undergo metabolism. Microbial systems, which can provide models for metabolic pathways, are known to hydroxylate the pyridine ring using mono-oxygenase enzymes. nih.govnih.gov

Table of Mentioned Chemical Compounds

Q & A

Q. What are the standard synthetic routes for (2-Tert-butyl-3-pyridyl)methanol, and how can reaction conditions be optimized?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl halides or Grignard reagents under inert conditions. Optimization involves:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity while minimizing steric hindrance from the bulky tert-butyl group.

- Temperature : Moderate heating (60–80°C) to balance reaction rate and byproduct formation .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 195.11 for analogous pyridyl methanol compounds) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% target) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer : The tert-butyl group introduces steric constraints, which can:

- Slow reaction kinetics : Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed couplings .

- Promote regioselectivity : Steric effects direct electrophilic attacks to less hindered positions (e.g., meta-substitution on pyridine) .

- Mitigation strategies :

- Microwave-assisted synthesis : Enhances energy input to overcome steric barriers.

- Solvent choice : Low-viscosity solvents (e.g., THF) improve diffusion rates .

Q. How can computational modeling predict the biological activity or stability of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- Tools : Software like Gaussian or Schrödinger Suite, using PubChem data (e.g., InChIKey VMQPVJADWIMNQB for fluorinated analogs) to validate predictions .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer :

- Troubleshooting steps :

- Statistical analysis : Use ANOVA to identify outliers or batch effects .

Q. What strategies optimize enantiomeric purity if chiral centers are present during synthesis?

Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous pyridyl methanol derivatives?

Methodological Answer :

- Variable identification :

- Reagent quality : Tert-butyl halides degrade if stored improperly; test via ¹H NMR before use .

- Oxygen sensitivity : Use Schlenk lines for air-sensitive steps .

- Reproducibility protocols :

- Document exact stoichiometry, catalyst loading, and reaction time.

- Cross-validate with PubChem synthetic route data (e.g., InChI strings for fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.